tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate
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Description
Tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Reactions and Mechanisms
The compound tert-butyl 3-bromo-5,5-difluoro-5,6-dihydropyridine-1(2H)-carboxylate is involved in various chemical reactions and mechanisms. Görlitzer and Baltrusch (2000) demonstrated its reactivity with trifluoroacetic acid (TFA), leading to the elimination of the tert-butylester group and formation of a dihydropyridine derivative, which upon UV-A-light irradiation yields corresponding pyridine and cyclic hydroxamic acid compounds. This study highlights the compound's reactivity and potential use in synthesizing related chemical structures (Görlitzer & Baltrusch, 2000).
Intermediate in Drug Synthesis
Zhang et al. (2018) identified tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, as an important intermediate in the synthesis of small molecule anticancer drugs. This suggests that this compound could potentially serve a similar role in the synthesis of novel pharmaceutical compounds (Zhang, Ye, Xu, & Xu, 2018).
Palladium-Catalyzed Coupling Reactions
Wustrow and Wise (1991) demonstrated the use of a similar compound, tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, in palladium-catalyzed coupling reactions with arylboronic acids. This indicates the potential of this compound in facilitating such coupling reactions in synthetic chemistry (Wustrow & Wise, 1991).
properties
IUPAC Name |
tert-butyl 5-bromo-3,3-difluoro-2,6-dihydropyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF2NO2/c1-9(2,3)16-8(15)14-5-7(11)4-10(12,13)6-14/h4H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDIFAHNZBIKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC(C1)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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